molecular formula C7H3ClFIO2 B12470432 3-Chloro-4-fluoro-5-iodobenzoic acid

3-Chloro-4-fluoro-5-iodobenzoic acid

Cat. No.: B12470432
M. Wt: 300.45 g/mol
InChI Key: MIXMFTNIFRGFIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of benzoic acid derivatives. The process may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, acyl chlorides, and alcohol derivatives .

Scientific Research Applications

3-Chloro-4-fluoro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique halogen substitutions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-iodobenzoic acid depends on its specific application. In biochemical contexts, it may interact with molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzoic acid
  • 4-Fluoro-5-iodobenzoic acid
  • 3-Chloro-5-iodobenzoic acid

Uniqueness

3-Chloro-4-fluoro-5-iodobenzoic acid is unique due to the presence of three different halogens on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H3ClFIO2

Molecular Weight

300.45 g/mol

IUPAC Name

3-chloro-4-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)

InChI Key

MIXMFTNIFRGFIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)I)C(=O)O

Origin of Product

United States

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